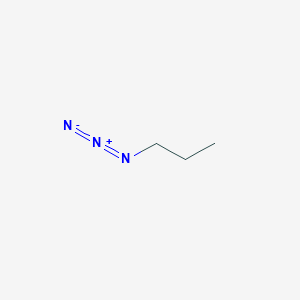

1-Azidopropane

Description

Propriétés

IUPAC Name |

1-azidopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3/c1-2-3-5-6-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPPZASKIXGUJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3 | |

| Record name | n-Propyl azide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/N-Propyl_azide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496682 | |

| Record name | n-Propyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22293-25-0 | |

| Record name | 1-Azidopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22293-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Propyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-azidopropane synthesis from 1-bromopropane and sodium azide

An In-depth Technical Guide to the Synthesis of 1-Azidopropane from 1-Bromopropane and Sodium Azide

Introduction

The synthesis of this compound from 1-bromopropane and sodium azide is a fundamental and widely utilized transformation in organic chemistry. This reaction provides a straightforward method for introducing the versatile azide functional group into an aliphatic chain. The resulting product, this compound, serves as a valuable intermediate in various synthetic applications, most notably in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are instrumental in drug discovery, bioconjugation, and materials science for the efficient construction of complex molecular architectures, such as 1,2,3-triazoles.

This guide details the core principles of this synthesis, including the reaction mechanism, a comprehensive experimental protocol, and critical safety considerations.

Core Reaction Mechanism: Bimolecular Nucleophilic Substitution (SN2)

The conversion of 1-bromopropane to this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This reaction involves a single, concerted step where the azide anion (N₃⁻), acting as a potent nucleophile, attacks the electrophilic carbon atom attached to the bromine atom.[1][2]

Key characteristics of this SN2 reaction include:

-

Substrate : 1-Bromopropane is a primary alkyl halide, which presents minimal steric hindrance, making it an ideal substrate for SN2 reactions.[2]

-

Nucleophile : The azide ion is an excellent nucleophile, facilitating a rapid reaction rate.[2]

-

Leaving Group : The bromide ion (Br⁻) is a good leaving group, as it is the conjugate base of a strong acid (HBr) and is stable in solution.[2]

-

Solvent : The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents solvate the cation (Na⁺) but not the azide anion, leaving the nucleophile "naked" and highly reactive.[2]

Caption: SN2 reaction mechanism for the synthesis of this compound.

Data Presentation

Physicochemical Properties of Key Compounds

The properties of the reactants and the final product are summarized below.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1-Bromopropane | C₃H₇Br | 123.00 | 71 | 1.354 |

| Sodium Azide | NaN₃ | 65.01 | Decomposes at 275 | 1.846 |

| This compound | C₃H₇N₃ | 85.11[3] | ~95-100 (est.) | ~0.875 (est.) |

Typical Reaction Parameters

The following table outlines representative conditions for the azidation reaction.

| Parameter | Value | Rationale |

| Reactant Ratio | 1.5 equivalents of Sodium Azide | An excess of the nucleophile drives the reaction to completion.[1][2] |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent enhances the nucleophilicity of the azide ion.[1][2] |

| Reaction Temperature | 60 - 80 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions.[1] |

| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine completion.[1][2] |

| Typical Yield | 75 - 90% | High yields are achievable with proper technique and purification.[1] |

Spectroscopic Data for this compound

The identity and purity of the synthesized product can be confirmed by spectroscopic methods.

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| FT-IR | Strong, sharp azide (N₃) stretch | ~2100 cm⁻¹[2][4] |

| ¹H NMR | -CH₃ (triplet) | ~1.0 ppm |

| -CH₂- (sextet) | ~1.7 ppm | |

| -CH₂N₃ (triplet) | ~3.3 ppm | |

| ¹³C NMR | -CH₃ | ~11 ppm |

| -CH₂- | ~23 ppm | |

| -CH₂N₃ | ~53 ppm |

Note: NMR chemical shifts are predicted based on analogous structures and may vary slightly depending on the solvent used.[5]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment

-

1-Bromopropane

-

Sodium Azide (NaN₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Procedure

-

Setup : In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-bromopropane (1.0 eq) in anhydrous DMF.[1][2]

-

Reagent Addition : To the stirred solution, carefully add sodium azide (1.5 eq).[1][2]

-

Reaction Conditions : Heat the reaction mixture to 60-80°C with vigorous stirring.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[1][2]

Work-up and Isolation

-

Quenching : After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.[1][2]

-

Extraction : Extract the aqueous layer three times with diethyl ether.[1][6]

-

Washing : Combine the organic extracts and wash sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.[1]

-

Drying : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]

-

Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.[1][2]

Purification

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Experimental Workflow Visualization

Caption: General experimental workflow for this compound synthesis.

Safety and Handling

Extreme caution must be exercised when working with sodium azide and organic azides.

Hazard Summary

| Compound | GHS Pictograms | Hazard Statements |

| 1-Bromopropane | GHS02, GHS07, GHS08 | Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Suspected of damaging fertility or the unborn child. |

| Sodium Azide | GHS06, GHS09 | Fatal if swallowed or in contact with skin. Very toxic to aquatic life with long-lasting effects.[7] |

| This compound | GHS02, GHS06 (presumed) | Flammable. Potentially explosive upon heating or shock. Toxic if swallowed or inhaled. |

Handling Precautions

-

Engineering Controls : All manipulations involving sodium azide and this compound must be conducted in a well-ventilated chemical fume hood.[7][8][9] A blast shield is recommended, especially during heating.[7][8]

-

Personal Protective Equipment (PPE) : Standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves (double-gloving is recommended) must be worn at all times.[7][8][9]

-

Handling Sodium Azide :

-

Use only plastic or ceramic spatulas; never use metal spatulas , as they can form highly explosive heavy metal azides.[7][9]

-

Avoid contact with acids, which generates highly toxic and explosive hydrazoic acid (HN₃).[9]

-

Store away from incompatible materials such as metals and halogenated solvents.[7][9]

-

-

Waste Disposal :

-

Never pour azide-containing waste down the drain . Azides can react with lead or copper in plumbing to form explosive metal azides.[10]

-

All azide-containing waste must be collected in a designated, clearly labeled waste container and disposed of as hazardous waste according to institutional guidelines.[7][10]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C3H7N3 | CID 12405072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1H proton nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. rsc.org [rsc.org]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. Article - Standard Operating Procedur... [policies.unc.edu]

- 9. - Division of Research Safety | Illinois [drs.illinois.edu]

- 10. chemistry.unm.edu [chemistry.unm.edu]

An In-depth Technical Guide to the Physicochemical Properties of 1-Azidopropane for Reaction Planning

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-azidopropane, a versatile reagent in organic synthesis. A thorough understanding of its characteristics is crucial for safe handling, reaction planning, and the successful development of novel chemical entities. This document details its physical and spectral properties, reactivity, and provides established experimental protocols for its synthesis and key reactions.

Physicochemical Properties

This compound (n-propyl azide) is a colorless liquid with a distinct odor.[1] It is classified as a primary organic azide, where the azide functional group is attached to a primary carbon atom.[1] Its solubility in organic solvents is good, while it has limited solubility in water.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇N₃ | [2][3] |

| Molecular Weight | 85.11 g/mol | [4] |

| CAS Number | 22293-25-0 | [4] |

| Appearance | Colorless liquid with a distinctive odor | [3] |

| Boiling Point | Not explicitly found, but related azides have boiling points that allow for vacuum distillation. | |

| Melting Point | Not available in searched literature. As a low molecular weight liquid at room temperature, it is expected to be very low. | |

| Density | Not explicitly found for this compound. 3-azido-1-propanamine has a density of 1.020 g/mL at 25 °C. | [5] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [3] |

| logP | 1.15946 | [2] |

| Exact Mass | 85.063997236 | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound and Related Compounds

| Spectrum | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Assignment | Source(s) |

| Infrared (IR) | ~2100 cm⁻¹ | Azide (N₃) stretch | [1] |

| ¹H NMR (CDCl₃) | δ 3.27 (t, 2H), 1.69 (sext, 2H), 0.96 (t, 3H) | -CH₂-N₃, -CH₂-, -CH₃ | |

| ¹³C NMR (CDCl₃) | δ 53.5, 22.5, 11.5 | -CH₂-N₃, -CH₂-, -CH₃ |

Note: Specific NMR data for this compound was not explicitly found in the provided search results. The listed values are predicted shifts based on standard chemical shift tables and data from similar small alkyl azides.

Reactivity and Stability

This compound is a high-energy compound known for its reactivity. It can undergo explosive decomposition when subjected to heat or shock.[3] The stability of small organic azides is a critical safety consideration. The "Rule of Six" suggests that for a compound to be relatively safe, there should be at least six carbon atoms for each energetic functional group (like an azide). This compound, with a C:N ratio of 1 (3 carbons to 3 nitrogens), falls into a category that requires careful handling and should not be stored in high purity or large quantities.

Thermal and Photochemical Stability: While specific DSC/TGA data for this compound was not found, small organic azides are known to be thermally sensitive.[1] It is recommended to handle them at low temperatures and avoid exposure to light, which can induce photochemical decomposition.

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved via a nucleophilic substitution (Sₙ2) reaction of a suitable propyl halide with sodium azide. The following is a representative protocol adapted from procedures for similar small alkyl azides.[6]

Materials:

-

1-Bromopropane

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromopropane (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80°C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Due to the potential for explosive decomposition, distillation of small organic azides should be avoided. Purification should be limited to extraction and washing. If further purification is necessary, column chromatography on silica gel may be performed with extreme caution.[6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a valuable building block for the synthesis of 1,2,3-triazoles via the CuAAC, or "click" reaction. The following is a general protocol for the reaction of this compound with a terminal alkyne, such as phenylacetylene.[7][8]

Materials:

-

This compound

-

Phenylacetylene

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol/Water (1:1)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Procedure:

-

To a round-bottom flask, add the terminal alkyne (1.0 eq).

-

Dissolve it in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).

-

Add this compound (1.1 eq) to the reaction mixture.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-4 hours.

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as DCM or EtOAc.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Staudinger Reaction

The Staudinger reaction provides a mild method for the reduction of azides to primary amines.[9][10]

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1.0 eq) in THF, add triphenylphosphine (2.0 eq) and water (10.0 eq) at room temperature.[9]

-

Heat the reaction mixture to 65 °C and stir for 6 hours.[9]

-

Allow the mixture to cool to room temperature.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.

-

The resulting propylamine can be further purified by distillation, and the triphenylphosphine oxide byproduct can often be removed by crystallization or chromatography.

Safety and Handling

Organic azides are energetic compounds and must be handled with appropriate safety precautions.

-

Toxicity: The azide ion has a toxicity comparable to cyanide. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Explosion Hazard: this compound is sensitive to heat, shock, and friction. Avoid using metal spatulas for handling sodium azide or this compound.[7] Do not distill small organic azides.[6]

-

Incompatible Materials: Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid. Do not use chlorinated solvents (e.g., dichloromethane, chloroform) as they can form explosive diazidomethane.[7] Avoid contact with heavy metals (e.g., copper, lead, mercury) as this can form highly shock-sensitive metal azides.

-

Storage: Store this compound in a cool, dark place, away from heat and light sources. It is recommended to store it as a solution rather than in its pure form.

Conclusion

This compound is a valuable C3 building block in organic synthesis, particularly for the introduction of a primary amine or for the construction of triazole rings via click chemistry. Its utility is, however, matched by its hazardous nature. A comprehensive understanding of its physicochemical properties, reactivity, and safe handling procedures, as outlined in this guide, is paramount for its effective and safe use in a research and development setting. Researchers should always perform a thorough risk assessment before working with this and other organic azides.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C3H7N3 | CID 12405072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Azido-1-propanamine | 88192-19-2 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jenabioscience.com [jenabioscience.com]

- 9. Staudinger Reaction | NROChemistry [nrochemistry.com]

- 10. Staudinger reaction - Wikipedia [en.wikipedia.org]

Technical Guide to 1-Azidopropane: Synthesis and Application in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-azidopropane, a key building block in organic synthesis. It details the compound's core properties, a robust protocol for its synthesis, and its primary application in the Nobel Prize-winning field of click chemistry. The information is tailored for professionals engaged in chemical research and development.

Core Data Presentation

This compound is a simple yet versatile reagent. Its fundamental properties are summarized below for quick reference.

| Parameter | Value |

| CAS Number | 22293-25-0 |

| Molecular Formula | C₃H₇N₃ |

| Molecular Weight | 85.11 g/mol |

| Appearance | Colorless liquid |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The following protocol details a standard procedure for its preparation from 1-bromopropane.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via an Sₙ2 reaction between 1-bromopropane and sodium azide.

Materials:

-

1-bromopropane

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 1-bromopropane (1.0 eq) in anhydrous DMF.

-

Addition of Azide: Carefully add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Reaction Conditions: Heat the reaction mixture to 60-80°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[1]

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with diethyl ether.[1]

-

Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a key reagent in "click chemistry," a class of reactions known for their high efficiency and specificity.[2] Its most common application is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. This reaction is widely used in drug discovery, bioconjugation, and materials science to link different molecular fragments.[3][4]

Experimental Protocol: CuAAC Reaction

Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole using this compound and a terminal alkyne (e.g., phenylacetylene) via a CuAAC reaction.

Materials:

-

This compound

-

Phenylacetylene (or other terminal alkyne)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer/solvent

-

DMSO (if needed to dissolve starting materials)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM solution of CuSO₄ in water.

-

Prepare a 200 mM solution of THPTA ligand in water.

-

Prepare a 100 mM solution of sodium ascorbate in water (must be made fresh).

-

Prepare stock solutions of this compound and the alkyne in a suitable solvent (e.g., DMSO or the reaction buffer).

-

-

Catalyst Complex Formation: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Allow the solution to stand for a few minutes to form the Cu(I)-ligand complex.[3]

-

Conjugation Reaction:

-

In a separate reaction tube, combine the alkyne solution with the this compound solution (a slight excess of the azide, e.g., 1.1 equivalents, is often used).

-

Add the pre-formed Cu(I)/THPTA complex to the reaction mixture.

-

Add the freshly prepared sodium ascorbate solution to initiate the reaction.[3]

-

-

Reaction Conditions: Mix the components gently and incubate at room temperature for 30-60 minutes. The reaction should be protected from light.[3]

-

Purification: Upon completion, the triazole product can be purified using standard techniques such as column chromatography to remove unreacted starting materials and the copper catalyst.

References

The Solubility Profile of 1-Azidopropane: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of 1-azidopropane (n-propyl azide), a versatile reagent in organic synthesis. As specific quantitative solubility data for this compound is not extensively available in published literature, this document provides a predicted solubility profile based on established chemical principles. Furthermore, it details standardized experimental protocols for researchers to determine precise solubility values in their own laboratory settings. This guide is intended for researchers, scientists, and professionals in drug development who utilize or are exploring the applications of small organic azides.

Core Concepts in Solubility

The solubility of a substance is fundamentally governed by the principle "like dissolves like," which posits that compounds with similar polarities tend to be miscible or soluble in one another. This compound (CH₃CH₂CH₂N₃) is a molecule with a dual nature: it possesses a nonpolar three-carbon alkyl chain and a polar azide functional group (-N₃). This structure suggests that its solubility will be significant in a range of organic solvents and limited in highly polar solvents like water.

Predicted Solubility of this compound

Based on its molecular structure—a combination of a nonpolar propyl group and a polar azide moiety—this compound is expected to be a moderately polar compound. Its solubility in various organic solvents and water can be predicted by comparing its likely polarity to that of the solvents. The following table summarizes the predicted solubility of this compound at standard ambient temperature and pressure (SATP).

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (H₂O) | Highly Polar Protic | Limited/Low | The nonpolar propyl chain limits miscibility with the highly polar water molecules.[1] |

| Methanol (CH₃OH) | Polar Protic | Miscible | The polarity of methanol is compatible with the azide group, and it can solvate the propyl chain. |

| Ethanol (CH₃CH₂OH) | Polar Protic | Miscible | Similar to methanol, ethanol's polarity and alkyl character allow for good miscibility. |

| Acetone (CH₃COCH₃) | Polar Aprotic | Miscible | Acetone's polarity is well-suited to dissolve moderately polar compounds like this compound. |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | THF is a good solvent for a wide range of organic compounds and is expected to readily dissolve this compound. |

| Dichloromethane (CH₂Cl₂) | Moderately Polar Aprotic | Miscible | The polarity of dichloromethane is in a range that should effectively solvate this compound. |

| Toluene (C₇H₈) | Nonpolar Aprotic | Soluble/Miscible | The propyl chain of this compound has a strong affinity for the nonpolar toluene. |

| Hexane (C₆H₁₄) | Nonpolar Aprotic | Soluble/Miscible | The nonpolar nature of hexane will readily solvate the nonpolar alkyl portion of this compound. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods can be employed.

Protocol 1: Gravimetric Method

This is a straightforward and reliable method for determining the solubility of a liquid solute in a liquid solvent by mass.

Materials:

-

This compound

-

Selected Solvent

-

Analytical Balance (4-decimal place)

-

Thermostatically controlled shaker or water bath

-

Sealed vials (e.g., screw-cap vials)

-

Volumetric flasks

-

Micropipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of a separate phase of undissolved solute is necessary to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours), with continuous agitation to ensure maximum dissolution.

-

-

Sample Analysis:

-

After equilibration, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the clear, saturated supernatant using a calibrated micropipette.

-

Dispense the supernatant into a pre-weighed, clean, and dry evaporating dish or vial.

-

Weigh the dish or vial containing the saturated solution to determine the mass of the solution.

-

-

Solvent Evaporation:

-

Place the evaporating dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven at a lower temperature is preferable to minimize the risk of decomposition.

-

Continue heating until all the solvent has evaporated and a constant mass of the this compound residue is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Calculate the mass of the solvent by subtracting the mass of the solute from the total mass of the saturated solution sample.

-

Express the solubility in grams of solute per 100 grams of solvent or other desired units.

-

Protocol 2: Spectroscopic Method (UV-Vis)

This method is suitable for determining solubility, especially at low concentrations, provided this compound has a chromophore that absorbs in the UV-Vis spectrum and the solvent does not.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Materials for preparing a saturated solution (as in Protocol 1)

-

Volumetric flasks and pipettes for dilutions

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear in the concentration range of interest (Beer-Lambert Law).

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Protocol 1, Step 1).

-

After reaching equilibrium, filter an aliquot of the supernatant using a syringe filter compatible with the solvent.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in moles per liter (mol/L) or grams per liter (g/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Safety Considerations

This compound is a potentially toxic and explosive compound. All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid exposure to heat, shock, and friction.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 1-Azidopropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards, safety precautions, and handling procedures for 1-azidopropane. Due to its energetic nature and potential toxicity, strict adherence to safety protocols is paramount when working with this compound. This document is intended to supplement, not replace, institutional safety guidelines and standard operating procedures.

Understanding the Hazards of this compound

This compound (CH₃CH₂CH₂N₃) is a small organic azide that presents significant risks if not handled properly. Its primary hazards stem from its potential to decompose explosively and its inherent toxicity.

1.1. Explosive Hazard

Organic azides are known for their instability and can be sensitive to heat, shock, friction, and static discharge.[1] this compound, with a carbon-to-nitrogen ratio of 1 (3 carbons to 3 nitrogens), falls into a category of organic azides that can be synthesized and isolated but require careful handling due to their explosive potential.[1] The "Rule of Six" suggests that there should be at least six carbon atoms for every energetic functional group (like an azide) to render the compound relatively safe.[1] With only three carbons, this compound is considered an energetic material.

1.2. Toxicity

While specific toxicological data for this compound is limited, the azide functional group is known to be toxic. Sodium azide, a common precursor, is highly toxic and has a mechanism of action similar to that of cyanide.[2] It is prudent to assume that this compound is also highly toxic if ingested, inhaled, or absorbed through the skin. Low molecular weight simple amines can also be toxic, with LD50 values typically between 100 and 1000 mg/kg.[3]

1.3. Chemical Reactivity Hazards

This compound can react violently with a variety of substances. It is crucial to avoid contact with:

-

Acids: Can form the highly toxic and explosive hydrazoic acid (HN₃).[1]

-

Heavy Metals: Can form highly shock-sensitive and explosive heavy metal azides. This includes metals like copper, lead, mercury, and silver.[1]

-

Strong Oxidizing Agents: Can lead to violent reactions.

-

Halogenated Solvents: Reactions with solvents like dichloromethane or chloroform can produce explosive di- and tri-azidomethane.[1]

Quantitative Data Summary

| Property | This compound | 3-Azido-1-propanol (for comparison) | 3-Azido-1-propanamine (for comparison) |

| Molecular Formula | C₃H₇N₃[4] | C₃H₇N₃O[5] | C₃H₈N₄[6] |

| Molecular Weight | 85.11 g/mol [4] | 101.11 g/mol [5] | 100.12 g/mol [6] |

| Appearance | Colorless liquid[7] | Colorless to light yellow liquid[5] | Liquid[6] |

| Density | 0.879 g/mL (estimated) | 1.095 g/mL at 25 °C[5] | 1.020 g/mL at 25 °C[6] |

| Boiling Point | ~77 °C (estimated) | 87.77 °C[5] | Not available |

| Flash Point | Flammable (exact value not available) | 87.77 °C[8] | Flammable liquid and vapor[9] |

| LD50 (Oral, Rat) | Not available (Assumed to be highly toxic) | Harmful if swallowed (Acute Tox. 4)[5] | Toxic if swallowed (Acute Tox. 3)[9] |

| Explosive Limits | Not available (Forms explosive mixtures with air)[8] | Forms explosive mixtures with air on intense heating[8] | Forms explosive mixtures with air at elevated temperatures |

Experimental Protocols

3.1. Synthesis of this compound from 1-Bromopropane

This protocol describes the synthesis of this compound via a nucleophilic substitution reaction. Extreme caution must be exercised throughout this procedure.

Materials and Equipment:

-

1-Bromopropane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator (use with a blast shield and a secondary container)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromopropane (1.0 eq) in anhydrous DMF.

-

Addition of Sodium Azide: Carefully add sodium azide (1.2 eq) to the solution in portions. Caution: Sodium azide is highly toxic. Handle in a fume hood with appropriate personal protective equipment.

-

Reaction Conditions: Heat the reaction mixture to 50-60 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

-

Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator. Crucially, the bath temperature should not exceed 30°C, and the solution should not be concentrated to dryness to avoid potential detonation. A blast shield must be used during this step.

-

Purification: The crude this compound can be used directly in many applications. If higher purity is required, vacuum distillation can be performed with extreme caution, behind a blast shield, and at the lowest possible temperature.

3.2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol outlines a general procedure for a "click chemistry" reaction using this compound.

Materials and Equipment:

-

This compound (in a suitable solvent, e.g., t-BuOH/H₂O)

-

A terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biological applications)

-

Appropriate solvent (e.g., t-BuOH/H₂O, DMSO)

-

Reaction vials

-

Magnetic stirrer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the terminal alkyne in a suitable solvent.

-

Prepare a stock solution of this compound.

-

Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

-

If using a ligand, prepare a stock solution of THPTA (e.g., 100 mM in water).

-

-

Reaction Setup: In a reaction vial, add the terminal alkyne solution.

-

Addition of this compound: Add the this compound solution (typically 1.1-1.5 equivalents).

-

Addition of Catalyst:

-

If using a ligand, pre-mix the CuSO₄ solution with the THPTA solution.

-

Add the CuSO₄ solution (or the pre-mixed catalyst solution) to the reaction mixture (typically 1-5 mol%).

-

-

Initiation of Reaction: Add the sodium ascorbate solution to the reaction mixture (typically 5-10 mol%).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, the work-up procedure will depend on the properties of the product. A typical work-up may involve dilution with water and extraction with an organic solvent.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Visualizations

4.1. Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

4.2. Experimental Workflow: CuAAC "Click" Reaction

References

- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 2. Ascertaining Lethal Dose 50 (LD50) and Simultaneous Effect of Ethyl Methane Sulphonate (EMS) and Sodium Azide (SA) On Seedling Characters in Mungbean Genotypes ‘Pusa 1031’ and ‘Pusa 1431’ [arccjournals.com]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. This compound | C3H7N3 | CID 12405072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Azido-1-propanol = 96 72320-38-8 [sigmaaldrich.com]

- 6. 3-Azido-1-propanamine = 95 88192-19-2 [sigmaaldrich.com]

- 7. CAS 22293-25-0: this compound | CymitQuimica [cymitquimica.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 3-Azidopropan-1-amine | C3H8N4 | CID 150110 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Azidopropane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-Azidopropane is an energetic and potentially explosive compound. All handling and experimental procedures should be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures in place.

Introduction

This compound (n-propyl azide) is a versatile organic azide utilized in various synthetic applications, including the introduction of the azide moiety for click chemistry and the formation of nitrogen-containing heterocycles. Despite its utility, the inherent energetic nature of the azide functional group necessitates a thorough understanding of its thermal stability and decomposition characteristics to ensure safe handling, storage, and application. This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its decomposition pathways, relevant quantitative data, and explicit experimental protocols for its analysis.

Thermal Stability and Decomposition Data

Quantitative experimental data on the thermal decomposition of this compound is not extensively available in peer-reviewed literature. However, based on the behavior of analogous small alkyl azides, a representative thermal profile can be projected. The following tables summarize both computed thermochemical data and expected experimental values from thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Computed Thermochemical Properties

Computational studies provide valuable estimates of the energetic properties of molecules. The enthalpy of formation is a key indicator of the energy content of a compound.

| Property | Value (kcal/mol) | Method |

| Enthalpy of Formation (gas, 298 K) | 51.6 - 62.8 | Computational (Isodesmic Reactions) |

Representative Thermal Analysis Data (Illustrative)

The following data is illustrative for a small, volatile alkyl azide like this compound and is intended to provide a comparative framework for thermal hazard assessment. Actual experimental values may vary.

| Parameter | Representative Value | Technique | Significance |

| Onset Decomposition Temperature (Tonset) | 100 - 150 °C | DSC | Temperature at which decomposition begins, crucial for defining safe operating temperatures. |

| Peak Exotherm Temperature (Tpeak) | 150 - 200 °C | DSC | Temperature of maximum heat release rate during decomposition. |

| Enthalpy of Decomposition (ΔHd) | -200 to -350 kJ/mol | DSC | Total heat released during decomposition; a measure of the energetic potential. |

| Mass Loss Onset Temperature | 100 - 150 °C | TGA | Correlates with the onset of decomposition as volatile products are formed. |

| Activation Energy of Decomposition (Ea) | 120 - 170 kJ/mol | Kinetic analysis of DSC/TGA data | Energy barrier for the decomposition reaction; indicates thermal sensitivity. |

Experimental Protocols

The thermal analysis of energetic materials like this compound requires specialized procedures to ensure safety and data accuracy. The following are detailed methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Safety Precautions for Handling this compound

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a flame-retardant lab coat, and heavy-duty gloves.

-

Ventilation: All manipulations of this compound must be performed in a certified chemical fume hood.

-

Quantity: Use the smallest possible quantity of material for analysis (typically 1-5 mg).

-

Compatibility: Avoid contact with heavy metals, strong acids, and oxidizing agents, as these can form highly sensitive and explosive compounds. Use non-metal spatulas for handling.

-

Containment: Use appropriate secondary containment for all transfers and storage.

-

Waste Disposal: Dispose of all azide-containing waste according to institutional and regulatory guidelines. Never pour azide solutions down the drain.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the onset temperature, peak exotherm temperature, and enthalpy of decomposition of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with high-pressure crucibles.

Methodology:

-

Sample Preparation:

-

In a chemical fume hood, carefully transfer 1-2 mg of this compound into a high-pressure stainless steel or gold-plated copper crucible.

-

Hermetically seal the crucible to contain any evolved gases and prevent evaporation before decomposition.

-

Prepare an empty, hermetically sealed crucible to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference crucibles into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

Set the temperature program to ramp from ambient temperature to a temperature well above the expected decomposition range (e.g., 30 °C to 350 °C) at a controlled heating rate (e.g., 5-10 °C/min).

-

-

Data Acquisition and Analysis:

-

Initiate the temperature program and record the heat flow as a function of temperature.

-

Analyze the resulting thermogram to determine the onset temperature of the exothermic decomposition, the peak temperature of the exotherm, and integrate the peak area to calculate the enthalpy of decomposition (ΔHd).

-

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the mass loss profile of this compound as a function of temperature.

Instrumentation: A calibrated Thermogravimetric Analyzer (TGA).

Methodology:

-

Sample Preparation:

-

In a chemical fume hood, place a small, open sample pan (e.g., alumina or platinum) on the TGA balance.

-

Carefully add 2-5 mg of this compound to the pan. Due to its volatility, perform this step quickly and immediately proceed to the analysis.

-

-

Instrument Setup:

-

Position the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

Set the temperature program to ramp from ambient temperature to a temperature where complete decomposition is expected (e.g., 30 °C to 300 °C) at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Acquisition and Analysis:

-

Initiate the temperature program and record the sample mass as a function of temperature.

-

Analyze the resulting thermogram to identify the onset temperature of mass loss and the temperature ranges of different decomposition stages.

-

Visualizations

Logical Workflow for Thermal Hazard Assessment

Caption: Workflow for assessing the thermal hazards of an energetic material.

Proposed Thermal Decomposition Pathway of this compound

Caption: Proposed primary thermal decomposition pathway of this compound.

Conclusion

While specific experimental data for this compound remains elusive in public literature, this guide provides a comprehensive framework for understanding its potential thermal hazards. The provided illustrative data, detailed experimental protocols, and safety guidelines are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle and analyze this energetic compound safely and effectively. The primary decomposition pathway is expected to proceed through a nitrene intermediate to form propan-1-imine and nitrogen gas. It is imperative that any work with this compound be preceded by a thorough risk assessment and adherence to strict safety protocols.

An In-Depth Technical Guide to 1-Azidopropane in Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 1-Azidopropane in Advancing Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized molecular synthesis across various scientific disciplines, including drug discovery, materials science, and bioconjugation.[1][2] This reaction facilitates the rapid and efficient formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne.[1][3] Within the diverse landscape of azide building blocks, this compound emerges as a fundamental and versatile reagent. Its simple, linear, and non-bulky propyl chain provides a straightforward and minimally intrusive molecular tether, making it an ideal candidate for a wide range of applications where the triazole linker itself is the primary focus, rather than complex side-chain functionalities.

This technical guide provides a comprehensive overview of this compound's synthesis, its application in copper-catalyzed click chemistry, detailed experimental protocols, and its emerging role in the development of novel therapeutics.

Synthesis of this compound: A Standardized Protocol

This compound is typically synthesized via a nucleophilic substitution reaction, where a propyl halide is displaced by an azide salt. The following protocol is a standard and efficient method for its preparation.

Experimental Protocol: Synthesis of this compound

This procedure is based on the well-established SN2 reaction of an alkyl halide with sodium azide.[4]

Materials:

-

1-Bromopropane

-

Sodium azide (NaN₃)

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a dry round-bottom flask, dissolve 1-bromopropane (1.0 equivalent) in anhydrous DMF.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-80°C and stir vigorously.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Quantitative Data for Synthesis:

| Parameter | Value/Condition | Reference |

| Reactant Ratio | 1.5 equivalents of Sodium Azide | [4] |

| Solvent | Dimethylformamide (DMF) | [4] |

| Reaction Temperature | 60-80°C | [4] |

| Reaction Time | 12-24 hours | [4] |

| Expected Yield | 75 - 90% | [4] |

Copper-Catalyzed Click Chemistry with this compound

The CuAAC reaction involving this compound proceeds with high efficiency and regioselectivity to form 1-propyl-substituted 1,2,3-triazoles. The reaction is robust and can be performed under various conditions, including in aqueous media, making it suitable for a wide range of substrates.[5]

Reaction Mechanism

The generally accepted mechanism for the copper(I)-catalyzed azide-alkyne cycloaddition involves the following key steps:

Caption: The catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Protocol: CuAAC of this compound with a Terminal Alkyne

This protocol provides a general procedure for the click reaction between this compound and a generic terminal alkyne.

Materials:

-

This compound

-

Terminal Alkyne (e.g., Phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

Procedure:

-

In a reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

-

Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 1-propyl-4-substituted-1H-1,2,3-triazole.

Quantitative Data for CuAAC Reaction:

While specific quantitative data for the reaction of this compound is not abundantly available in single comprehensive sources, the CuAAC reaction is well-known for its high efficiency.

| Parameter | Value/Condition | Reference |

| Catalyst System | CuSO₄·5H₂O / Sodium Ascorbate | [5] |

| Solvent | t-BuOH/H₂O (1:1) | [5] |

| Reaction Temperature | Room Temperature | [5] |

| Reaction Time | 1 - 4 hours | [5] |

| Expected Yield | >90% | [1] |

Applications in Drug Discovery and Development

The 1,2,3-triazole core formed through the click reaction with this compound serves as a valuable pharmacophore in medicinal chemistry. The triazole ring is a bioisostere for the amide bond, offering improved metabolic stability and the ability to participate in hydrogen bonding and dipole interactions.[4] The simple propyl group from this compound can act as a lipophilic moiety, potentially enhancing membrane permeability and interaction with hydrophobic pockets in biological targets.

While specific examples of marketed drugs synthesized using this compound are not prominent, the utility of small alkyl azides in constructing bioactive molecules is well-documented. For instance, the triazole linkage is used in the formation of antibody-drug conjugate (ADC) linkers, such as in Trodelvy (Sacituzumab Govitecan), where a triazole connects different parts of the linker.[3] The straightforward nature of incorporating a propyl-triazole unit makes this compound a valuable tool for generating libraries of compounds for high-throughput screening in the early stages of drug discovery.[2]

Logical Workflow for Drug Discovery using this compound

Caption: A logical workflow illustrating the use of this compound in a typical drug discovery campaign.

Conclusion

This compound is a fundamental, yet powerful, building block in the realm of copper-catalyzed click chemistry. Its straightforward synthesis and high reactivity in CuAAC reactions make it an invaluable tool for the efficient construction of 1,2,3-triazole-containing molecules. For researchers and professionals in drug development, this compound offers a reliable and versatile means to generate compound libraries and explore new chemical space, ultimately accelerating the discovery of novel therapeutic agents. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in a variety of synthetic and medicinal chemistry applications.

References

1-Azidopropane: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azidopropane (CH₃CH₂CH₂N₃) has emerged as a valuable and versatile building block in organic synthesis. Its terminal azide functionality serves as a linchpin for a variety of powerful and selective chemical transformations, enabling the construction of complex nitrogen-containing molecules. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its utility in click chemistry, Staudinger reactions, and the synthesis of diverse nitrogen heterocycles. Detailed experimental protocols, quantitative data, and visual diagrams of key reaction pathways are presented to facilitate its practical application in research and development.

Physicochemical Properties and Safety Considerations

This compound is a colorless liquid with a characteristic odor.[1] It is soluble in common organic solvents but has limited solubility in water.[1] As a low molecular weight organic azide, this compound is an energy-rich molecule and must be handled with appropriate safety precautions.[1] It is considered toxic if swallowed and is a flammable liquid and vapor. Due to its potential for explosive decomposition upon shock or heating, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₇N₃ |

| Molecular Weight | 85.11 g/mol [2] |

| CAS Number | 22293-25-0[1] |

| Appearance | Colorless liquid[1] |

| Boiling Point | Not readily available |

| Density | Not readily available |

| Solubility | Soluble in organic solvents, limited in water[1] |

Core Synthetic Applications

The synthetic utility of this compound is primarily derived from the reactivity of the azide group. The following sections detail its most significant applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][4][5] This reaction is characterized by its mild conditions, high yields, and tolerance of a wide range of functional groups.[4] this compound serves as a key building block, providing the "azide" component for this powerful ligation reaction.

Experimental Protocol: General Procedure for CuAAC Reaction with this compound

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.0-1.2 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

-

Sodium ascorbate (0.1-0.2 equiv)

-

Solvent (e.g., t-BuOH/H₂O 1:1, THF, DMF)

Procedure:

-

In a reaction vessel, dissolve the terminal alkyne and this compound in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the addition of an aqueous solution of copper(II) sulfate pentahydrate.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

Upon completion (typically 1-24 hours), dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the corresponding 1-propyl-1H-1,2,3-triazole.[6]

Table 2: Representative Conditions for CuAAC Reactions

| Alkyne Substrate | Catalyst System | Solvent | Time (h) | Yield (%) |

| Phenylacetylene | CuSO₄·5H₂O / NaAsc | t-BuOH/H₂O | 4 | >95 |

| Propargyl alcohol | CuI | THF | 8 | ~90 |

| 1-Octyne | CuSO₄·5H₂O / NaAsc | DMF | 12 | >90 |

Note: These are representative values, and actual results may vary depending on the specific substrate and reaction conditions.

References

Spectroscopic Characterization of 1-Azidopropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of 1-azidopropane (n-propyl azide). The information presented is essential for researchers and professionals involved in the synthesis, purification, and application of this and other related organic azides. This document summarizes the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines detailed experimental methodologies, and provides a logical workflow for the characterization process.

Introduction

This compound is a simple alkyl azide, an organic compound containing the energetic azido functional group (-N₃). Accurate and thorough characterization of this compound is crucial for ensuring its purity and for confirming its structure, which is a prerequisite for its use in further chemical synthesis, such as in "click chemistry" reactions, or in the development of energetic materials. The primary analytical techniques for the structural elucidation of this compound are ¹H NMR, ¹³C NMR, and IR spectroscopy.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is compiled from the analysis of closely related compounds and established principles of NMR and IR spectroscopy.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound. The expected chemical shifts (δ) and multiplicities for the protons in this compound are presented. Data is referenced to a standard solvent, such as deuterated chloroform (CDCl₃).

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| CH₃ (C3) | ~0.95 | Triplet (t) | 3H | ~7.4 |

| CH₂ (C2) | ~1.65 | Sextet | 2H | ~7.0 |

| CH₂ (C1) | ~3.30 | Triplet (t) | 2H | ~6.8 |

Note: The chemical shifts are estimates based on data from similar alkyl azides. Actual values may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound. The expected chemical shifts (δ) for the carbon atoms in this compound are provided.

| Carbon Atom (Position) | Chemical Shift (δ, ppm) |

| C3 (CH₃) | ~11.5 |

| C2 (CH₂) | ~22.5 |

| C1 (CH₂-N₃) | ~53.0 |

Note: These values are predicted based on analogous structures. The carbon attached to the electron-withdrawing azide group is significantly deshielded and appears downfield. A chemical shift for a CH₂N₃ group has been reported at 49.0 ppm in a similar compound.[1]

IR Spectroscopic Data

Table 3: Key IR Absorption Bands for this compound. The characteristic infrared absorption frequencies for the functional groups present in this compound are listed.

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |

| N₃ (azide) | ~2100 | Strong, Sharp | Asymmetric stretch |

| C-H (alkane) | 2850-2960 | Medium to Strong | Stretching vibrations |

| CH₂ | ~1465 | Medium | Bending (scissoring) |

| CH₃ | ~1380 | Medium | Bending (umbrella) |

Note: The most characteristic peak for identification of this compound is the strong, sharp absorption band for the azide functional group, which typically appears around 2100 cm⁻¹.[2][3]

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, 99.8% D)

-

NMR tube (5 mm, high precision)

-

Pipettes

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a clean pipette, transfer the solution into a clean, dry NMR tube. The height of the solution in the tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a high level of homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual CHCl₃ peak is set to 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is set to 77.16 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

IR Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups, particularly the azide group.

Materials:

-

This compound sample (neat liquid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Measurement:

-

Place a small drop of the neat this compound liquid onto the center of the ATR crystal.

-

Lower the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The resolution is typically set to 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and compare them to the expected values (see Table 3). Pay close attention to the region around 2100 cm⁻¹ for the strong azide stretch.

-

-

Cleaning:

-

After the measurement, clean the ATR crystal and anvil thoroughly with a suitable solvent and a soft, lint-free wipe.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 1-Azidopropane

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless.[1][2] This reaction facilitates the highly efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne.[1][3] The CuAAC reaction is renowned for its reliability, high yields, mild reaction conditions, and tolerance to a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, materials science, and chemical biology.[4][5][6]

1-Azidopropane is a simple, small-molecule azide that can be used to introduce a propyl-triazole moiety onto a target molecule. This application note provides a detailed protocol for performing a CuAAC reaction using this compound as a model azide.

Core Concepts and Mechanism:

The CuAAC reaction is a [3+2] cycloaddition between an azide and a terminal alkyne.[7] The key to its success is the use of a copper(I) catalyst, which dramatically accelerates the reaction rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition and exclusively yields the 1,4-disubstituted regioisomer.[1][7][8]

The catalytic cycle begins with the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, leading to a six-membered copper-containing ring that subsequently rearranges and, after protonolysis, releases the triazole product and regenerates the active catalyst.[][10] The active Cu(I) catalyst can be introduced from a Cu(I) salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[2][7] In many applications, particularly in biological contexts, a stabilizing ligand is used to protect the copper(I) from oxidation and disproportionation.[11][12]

Experimental Protocols

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using this compound and a generic terminal alkyne.

Materials and Reagents:

-

This compound

-

Terminal Alkyne (e.g., Phenylacetylene, Propargyl alcohol)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Solvent: 1:1 mixture of tert-Butanol and Deionized Water

-

Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the terminal alkyne (1.0 eq.) and this compound (1.0-1.1 eq.) in a 1:1 mixture of tert-butanol and deionized water (to achieve a concentration of ~0.1-0.5 M).[13]

-

Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of:

-

Copper(II) sulfate pentahydrate (0.01-0.05 eq.).

-

Sodium ascorbate (0.1-0.2 eq.).[13]

-

-

Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.[13] A color change is often observed, indicating the formation of the active Cu(I) species.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times typically range from 1 to 24 hours.

-

Work-up: Once the reaction is complete, dilute the mixture with water. Extract the product with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).[13]

-

Washing: Combine the organic layers and wash them sequentially with a saturated solution of sodium bicarbonate and then with brine.[13]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 1-propyl-4-substituted-1,2,3-triazole.[13]

-

Characterization: Characterize the final product using appropriate analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Data Presentation

The CuAAC reaction is known for its high efficiency. The following tables summarize typical reaction parameters and expected outcomes for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Table 1: Typical Reagent Stoichiometry

| Reagent | Equivalents (eq.) | Molarity (Typical) |

| Terminal Alkyne | 1.0 | 0.1 - 0.5 M |

| This compound | 1.0 - 1.2 | 0.1 - 0.6 M |

| CuSO₄·5H₂O | 0.01 - 0.1 | 1 - 10 mol% |

| Sodium Ascorbate | 0.1 - 0.3 | 10 - 30 mol% |

Table 2: Representative Reaction Conditions and Yields

| Alkyne Substrate | Solvent System | Temperature | Time (h) | Typical Yield (%) |

| Phenylacetylene | tBuOH/H₂O (1:1) | Room Temp. | 1 - 4 | > 95% |

| Propargyl Alcohol | H₂O | Room Temp. | 1 - 2 | > 90% |

| 1-Octyne | DMF | Room Temp. | 2 - 8 | > 90% |

| Ethyl Propiolate | CH₃CN/H₂O (9:1) | Room Temp. | 12 | ~90%[14] |

Note: Yields are highly dependent on the specific substrates and purification efficiency. The data presented are representative of typical outcomes for CuAAC reactions.

Safety Precautions: